Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

Overview

Description

Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used as a semi-flexible linker in the development of PROTAC (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in organic synthesis and as an intermediate in the production of various pharmaceuticals, pesticides, and other organic compounds .

Mechanism of Action

Target of Action

It is known that the compound is a member of the piperidine chemical family, which are structural components of piperine . Piperine is a plant extract from the genus Piper, or pepper, and has been shown to have various biological effects.

Mode of Action

It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Pharmacokinetics

Its boiling point is 100-110 °c/03 mmHg and it has a density of 1032 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It has been used as a reactant for the synthesis of various compounds, including vasopressin1b receptor antagonists, cxcr4 antagonists as anti-hiv agents, coumarin-based inhibitors of inducible nitric oxide synthase, and selective thrombin inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of N-Boc-piperidine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile and is usually performed at room temperature . The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative used as a semi-flexible linker in PROTAC development.

N-Boc-4-piperidineacetaldehyde: A related compound used in organic synthesis.

tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Used as a PROTAC linker and in the synthesis of various organic compounds.

The uniqueness of this compound lies in its specific structural features that provide the necessary rigidity and orientation for effective PROTAC development .

Biological Activity

Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

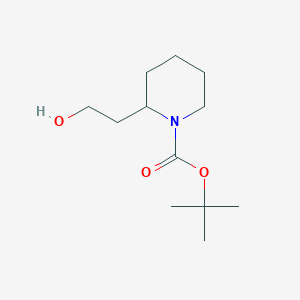

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the following structural formula:

This compound features a tert-butyl group, a hydroxyethyl substituent, and a carboxylate moiety, contributing to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in the piperidine class have been shown to inhibit various enzymes, including proteases and kinases. The specific inhibitory action of this compound on target enzymes remains an area of ongoing research.

- Receptor Modulation : Piperidine derivatives often interact with neurotransmitter receptors (e.g., serotonin, dopamine) and have been explored for their potential in modulating neuropharmacological pathways.

Antiviral Activity

Research has indicated that piperidine derivatives can exhibit antiviral properties. For example, modifications in the piperidine ring structure can enhance the antiviral activity against HIV-1 by improving binding affinity to the viral envelope glycoprotein gp120 . While specific data on this compound's antiviral efficacy is limited, its structural analogs suggest potential effectiveness in this area.

Enzyme Inhibition Studies

A study examining various piperidine derivatives reported that modifications to the piperidine ring significantly affected their inhibitory activity against certain enzymes. The structure-activity relationship (SAR) highlighted that specific substitutions could enhance potency and selectivity .

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | Enzyme X | 5.0 | >10 |

| Compound B | Enzyme Y | 3.0 | >15 |

| This compound | TBD | TBD | TBD |

Case Studies and Research Findings

- In Vitro Studies : Initial studies have shown that related compounds exhibit moderate to high enzyme inhibition, with IC50 values ranging from low micromolar to nanomolar concentrations. Further research is needed to quantify the specific activity of this compound against relevant biological targets.

- Pharmacokinetic Properties : The lipophilic nature of this compound suggests favorable absorption and distribution characteristics, though detailed pharmacokinetic data remains scarce.

- Safety and Toxicity : Preliminary safety assessments indicate that while piperidine derivatives can exhibit beneficial biological activities, they may also pose toxicity risks at higher concentrations . Further toxicological studies are warranted to establish safety profiles for clinical applications.

Properties

IUPAC Name |

tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVQOFUGXMVESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408360 | |

| Record name | Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118811-03-3 | |

| Record name | Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-2-(2-hydroxyethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.